(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClO2/c1-25-22-14-8-16(15-20(22)23)7-13-21(24)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h7-15,17H,2-6H2,1H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJYZYCWCWIQSQ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s α,β-unsaturated system undergoes oxidation at the double bond or carbonyl group under specific conditions:
Reduction Reactions
The conjugated enone system is susceptible to reduction, altering the saturation and functional groups:
Nucleophilic Substitution
The chloro substituent on the phenyl ring participates in substitution reactions:
Cycloaddition Reactions
The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions with dienes:
| Diene | Product | Conditions |
|---|---|---|
| 1,3-Butadiene | Bicyclic adduct | Thermally driven reaction in toluene at 110°C, forming a six-membered cyclohexene ring . |
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the chalcone backbone undergoes structural changes:
-
Base-Induced Isomerization :
Treatment with NaOH in ethanol leads to keto-enol tautomerism, stabilizing the enolate form temporarily before reverting to the keto form . -
Acid-Catalyzed Ring Closure :
In concentrated H₂SO₄, intramolecular cyclization forms a flavone-like structure, leveraging the methoxy group’s directing effects .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the enone system and alkenes:
| Alkene Partner | Product | Conditions |
|---|---|---|
| Ethylene | 1,2-Diketone | UV light (254 nm) in benzene, forming a cross-conjugated diketone via radical intermediates . |
Key Reaction Insights:
-
Steric Effects : The bulky cyclohexyl group at the 4-position of the phenyl ring slows reactions at the adjacent carbonyl group.
-
Electronic Effects : The electron-withdrawing chloro and methoxy substituents activate the C=C bond toward electrophilic attacks.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to protic solvents .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is often used as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Antioxidant Activity
Chalcones, including this compound, have been studied for their antioxidant properties. Research indicates that they can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases.
Anticancer Properties
Studies have shown that (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.0 |
| HeLa (Cervical Cancer) | 5.0 |
These findings suggest that this compound may serve as a lead for developing new anticancer therapies by inducing apoptosis in cancer cells.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic applications. They are explored for their ability to inhibit enzymes and modulate signaling pathways involved in diseases such as cancer and inflammation.
Industry
In industrial applications, (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one can be utilized in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Antimicrobial Studies
Research has indicated that compounds similar to (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one exhibit antimicrobial properties. For example:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 10.0 μg/mL |
These results highlight the potential use of this compound in combating bacterial infections, particularly those resistant to conventional antibiotics.
Anti-inflammatory Effects
Chalcones have also been investigated for their anti-inflammatory effects. Studies show that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one
- (E)-3-(4-cyclohexylphenyl)-1-phenylprop-2-en-1-one
Uniqueness
(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one is unique due to the presence of both chloro and methoxy substituents on one phenyl ring and a cyclohexyl group on the other. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Biological Activity
The compound (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is notable for its diverse biological activities. Chalcones are a class of flavonoids characterized by an α,β-unsaturated carbonyl system that connects two aromatic rings. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C22H23ClO2
- Molecular Weight : 354.9 g/mol
- Melting Point : 109 °C
- Boiling Point : 407.7 °C (predicted)
- Density : 1.177 g/cm³ (predicted)
The biological activity of (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is significant in the context of diseases where enzyme activity contributes to pathophysiology.
- Modulation of Signaling Pathways : It can also affect signaling pathways by interacting with cell surface receptors, leading to altered cellular responses.
Anticancer Properties
Research has indicated that chalcones exhibit significant anticancer properties. For instance:
- In vitro studies have shown that chalcones can induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation | |
| HeLa | 10 | Inhibition of cell proliferation |
Anti-inflammatory Effects
Chalcones, including this compound, have demonstrated anti-inflammatory effects by:
- Inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Suppressing the activation of NF-kB signaling pathway.
| Study | Model | Effect |
|---|---|---|
| LPS-stimulated macrophages | Decreased TNF-alpha production by 50% | |
| Mouse model of arthritis | Reduced joint swelling and inflammation |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays:
- DPPH and ABTS assays indicate that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases.
Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one significantly inhibited cell growth with an IC50 value of 15 μM. The mechanism involved the induction of apoptosis through the activation of intrinsic pathways.
Study 2: Anti-inflammatory Effects in Animal Models
In a mouse model of induced arthritis, administration of this chalcone derivative led to a significant reduction in paw swelling and inflammatory markers. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic: What are the standard synthetic routes for (2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-cyclohexylphenyl)prop-2-en-1-one?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation, a widely used method for chalcone derivatives. A typical procedure involves reacting 4-cyclohexylacetophenone (1 mol) with 3-chloro-4-methoxybenzaldehyde (1 mol) in ethanol under alkaline conditions (e.g., 20% KOH). The reaction is stirred at room temperature for 4–6 hours, followed by filtration, washing, and recrystallization from ethanol to obtain the pure (E)-isomer . Slow evaporation of the ethanol solution yields crystals suitable for X-ray diffraction (XRD) studies .
Advanced: How can reaction conditions be optimized to enhance stereoselectivity and yield?
Methodological Answer:
To improve stereoselectivity (E/Z ratio) and yield:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) or mixed solvents (ethanol/water) may enhance reaction efficiency.
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., BF₃·Et₂O) to accelerate enolate formation.
- Temperature Control: Microwave-assisted synthesis at controlled temperatures (50–80°C) reduces reaction time and improves yield .
- Monitoring: Track reaction progress via TLC or HPLC to identify optimal termination points.
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy: Confirms carbonyl (C=O stretch ~1650 cm⁻¹) and aromatic C-H stretches.
- NMR (¹H/¹³C): Identifies E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) and substituent positions.
- HR-MS: Validates molecular weight and fragmentation patterns.
- XRD: Resolves 3D structure, bond angles, and crystallographic packing. Single-crystal XRD using Cu-Kα radiation (λ = 1.54178 Å) provides <0.01 Å precision for bond lengths .
Advanced: How can discrepancies between experimental and computational data (e.g., DFT vs. XRD) be resolved?
Methodological Answer:
Discrepancies in bond lengths, angles, or electronic properties often arise from:
- Basis Set Limitations: Use higher-level basis sets (e.g., B3LYP/6-311++G**) for DFT calculations.
- Solvent Effects: Include solvent models (e.g., PCM) to mimic experimental conditions.
- Thermal Motion: Apply XRD refinement parameters (e.g., ADPs) to account for atomic vibrations.
- Validation: Cross-check with spectroscopic data (e.g., UV-Vis λmax) to reconcile theoretical and experimental electronic transitions .
Basic: What quantum chemical parameters are critical for predicting reactivity?
Methodological Answer:
Key DFT-derived parameters include:
- HOMO-LUMO Gap: Predicts kinetic stability and charge transfer (e.g., narrow gaps indicate high reactivity).
- Global Reactivity Descriptors:
Advanced: How can structure-activity relationships (SAR) be explored for antimicrobial applications?
Methodological Answer:
To design SAR studies:
- Substituent Variation: Synthesize analogs with halogen (Cl, F), methoxy, or cyclohexyl modifications.
- Bioactivity Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
- Docking Studies: Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase).
- QSAR Models: Correlate electronic parameters (e.g., logP, dipole moment) with bioactivity using multivariate regression .
Basic: How is the antimicrobial activity of this compound evaluated?
Methodological Answer:
Standard protocols include:
- Agar Diffusion: Measure inhibition zones against pathogenic strains.
- MIC Determination: Use serial dilution in Mueller-Hinton broth (24–48 hours incubation).
- Positive Controls: Compare with known antibiotics (e.g., ciprofloxacin).
- Statistical Analysis: Report IC₅₀ values via Probit analysis .
Advanced: What strategies mitigate conflicting data in crystallographic and spectroscopic analyses?
Methodological Answer:
- Multi-Technique Validation: Cross-validate XRD data with solid-state NMR or Raman spectroscopy.
- Dynamic Effects: Use temperature-dependent XRD to assess conformational flexibility.
- Error Analysis: Apply R-factors and residual density maps to identify crystallographic outliers.
- Theoretical Refinement: Re-optimize DFT structures using crystallographic coordinates as input .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation.
- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (>200°C typical for chalcones).
- Solubility: Use DMSO or ethanol for biological assays; avoid prolonged exposure to moisture.
Advanced: How can nonlinear optical (NLO) properties be evaluated for material science applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
